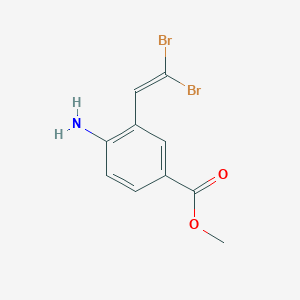
Methyl 4-amino-3-(2,2-dibromoethenyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-3-(2,2-dibromovinyl)benzoate is a chemical compound with the molecular formula C10H9Br2NO2 It is a derivative of benzoic acid and contains both amino and dibromovinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-(2,2-dibromovinyl)benzoate typically involves the reaction of 4-amino-3-(2,2-dibromovinyl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The detailed synthetic route can vary depending on the specific requirements and available reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the benzoic acid derivative is reacted with methanol under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(2,2-dibromovinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dibromovinyl group can be reduced to form vinyl or ethyl derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce vinyl or ethyl derivatives. Substitution reactions can result in the formation of various substituted benzoates .
Scientific Research Applications
Methyl 4-amino-3-(2,2-dibromovinyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-amino-3-(2,2-dibromovinyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the dibromovinyl group can participate in halogen bonding. These interactions can affect the activity of enzymes and other biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(2,2-dibromovinyl)benzoate
- Methyl 2-amino-4-bromobenzoate
- Methyl 4-(2,2-dibromovinyl)benzoate
Uniqueness
Methyl 4-amino-3-(2,2-dibromovinyl)benzoate is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity. The presence of both amino and dibromovinyl groups allows for a wide range of chemical modifications and applications .
Biological Activity
Methyl 4-amino-3-(2,2-dibromoethenyl)benzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an amino group and a dibromovinyl group attached to a benzoate moiety. The presence of these functional groups contributes to its reactivity and potential interactions with biological macromolecules.
| Property | Details |
|---|---|
| Molecular Formula | C10H8Br2N O2 |
| Molecular Weight | 327.98 g/mol |
| Functional Groups | Amino, Dibromovinyl |
Enzyme Inhibition and Protein Binding
The amino group in this compound facilitates hydrogen bonding with proteins and enzymes, which can influence their activity. Studies indicate that this compound may act as an enzyme inhibitor, impacting various biochemical pathways. The dibromovinyl group may also participate in halogen bonding interactions, further modulating biological activity.
Case Studies
-
Enzyme Interaction Studies :
- A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound could inhibit enzyme activity by binding to the active site, altering substrate affinity and reaction rates.
-
Antimicrobial Testing :
- Compounds structurally related to this compound were tested against Escherichia coli and Staphylococcus aureus. Results showed varying degrees of inhibition, providing a basis for further exploration of this compound's antimicrobial potential.
The mechanisms underlying the biological activities of this compound can be attributed to:
- Hydrogen Bonding : The amino group allows for strong interactions with target proteins.
- Halogen Bonding : The dibromovinyl group enhances reactivity and specificity towards certain biological targets.
These interactions can lead to alterations in enzymatic functions or disruptions in cellular processes.
Properties
Molecular Formula |
C10H9Br2NO2 |
|---|---|
Molecular Weight |
334.99 g/mol |
IUPAC Name |
methyl 4-amino-3-(2,2-dibromoethenyl)benzoate |
InChI |
InChI=1S/C10H9Br2NO2/c1-15-10(14)6-2-3-8(13)7(4-6)5-9(11)12/h2-5H,13H2,1H3 |
InChI Key |
HNKRQGWSGINRPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)C=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















